Cas no 104744-29-8 (Imidazo[2,1-f][1,2,4]triazine)
![Imidazo[2,1-f][1,2,4]triazine structure](https://ja.kuujia.com/scimg/cas/104744-29-8x500.png)
Imidazo[2,1-f][1,2,4]triazine 化学的及び物理的性質
名前と識別子
-
- Imidazo[2,1-f][1,2,4]triazine
-
- インチ: 1S/C5H4N4/c1-2-9-5(7-1)3-6-4-8-9/h1-4H
- InChIKey: KICAUGXUKBYQLR-UHFFFAOYSA-N
- ほほえんだ: N12C=CN=C1C=NC=N2
じっけんとくせい
- 密度みつど: 1.48±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 2.10±0.30(Predicted)
Imidazo[2,1-f][1,2,4]triazine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7605734-1.0g |
imidazo[2,1-f][1,2,4]triazine |
104744-29-8 | 95.0% | 1.0g |
$1485.0 | 2025-02-24 | |
Enamine | EN300-7605734-5.0g |
imidazo[2,1-f][1,2,4]triazine |
104744-29-8 | 95.0% | 5.0g |
$4309.0 | 2025-02-24 | |
Enamine | EN300-7605734-0.25g |
imidazo[2,1-f][1,2,4]triazine |
104744-29-8 | 95.0% | 0.25g |
$735.0 | 2025-02-24 | |
Enamine | EN300-7605734-2.5g |
imidazo[2,1-f][1,2,4]triazine |
104744-29-8 | 95.0% | 2.5g |
$2912.0 | 2025-02-24 | |
Enamine | EN300-7605734-0.5g |
imidazo[2,1-f][1,2,4]triazine |
104744-29-8 | 95.0% | 0.5g |
$1158.0 | 2025-02-24 | |
Enamine | EN300-7605734-0.05g |
imidazo[2,1-f][1,2,4]triazine |
104744-29-8 | 95.0% | 0.05g |
$344.0 | 2025-02-24 | |
1PlusChem | 1P0280P9-50mg |
imidazo[2,1-f][1,2,4]triazine |
104744-29-8 | 95% | 50mg |
$487.00 | 2023-12-26 | |
1PlusChem | 1P0280P9-5g |
imidazo[2,1-f][1,2,4]triazine |
104744-29-8 | 95% | 5g |
$5388.00 | 2023-12-26 | |
Enamine | EN300-7605734-10.0g |
imidazo[2,1-f][1,2,4]triazine |
104744-29-8 | 95.0% | 10.0g |
$6390.0 | 2025-02-24 | |
Enamine | EN300-7605734-0.1g |
imidazo[2,1-f][1,2,4]triazine |
104744-29-8 | 95.0% | 0.1g |
$515.0 | 2025-02-24 |
Imidazo[2,1-f][1,2,4]triazine 関連文献
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
Imidazo[2,1-f][1,2,4]triazineに関する追加情報
Comprehensive Overview of Imidazo[2,1-f][1,2,4]triazine (CAS No. 104744-29-8): Properties, Applications, and Research Insights
The Imidazo[2,1-f][1,2,4]triazine (CAS No. 104744-29-8) is a heterocyclic organic compound that has garnered significant attention in pharmaceutical and material science research. Its unique fused-ring structure, combining imidazole and triazine moieties, offers remarkable versatility in drug design and functional material development. This article delves into the molecular characteristics, synthetic pathways, and cutting-edge applications of this compound, addressing trending queries such as "Imidazo[2,1-f][1,2,4]triazine derivatives" and "biological activity of fused nitrogen heterocycles."
Chemically, Imidazo[2,1-f][1,2,4]triazine belongs to the class of nitrogen-rich heterocycles, a hotspot in modern medicinal chemistry due to their bioisosteric potential. Researchers frequently search for "CAS 104744-29-8 solubility" or "Imidazo-triazine synthesis protocol," reflecting its practical relevance. The compound's hydrogen-bonding capacity and planar aromatic system make it a privileged scaffold in kinase inhibitor design, aligning with current interests in targeted cancer therapies and ATP-competitive inhibitors.
Recent studies highlight the role of Imidazo[2,1-f][1,2,4]triazine core in developing antiviral agents, particularly against RNA viruses—a timely focus given post-pandemic research trends. Patent analyses reveal its incorporation in JAK/STAT signaling modulators, addressing autoimmune disorders, which ranks high in search engine queries like "heterocyclic compounds for inflammation." The compound's electron-deficient π-system also attracts material scientists exploring organic semiconductors and OLED emissive layers.
Synthetic methodologies for CAS 104744-29-8 typically involve cyclocondensation reactions between functionalized imidazoles and triazine precursors. Optimization of these routes remains a frequent topic in academic forums, with searches for "green synthesis of imidazo-triazines" reflecting environmental concerns. Advanced techniques like microwave-assisted cyclization have improved yields, while computational studies (e.g., "DFT calculations on Imidazo[2,1-f][1,2,4]triazine") provide insights into its electronic properties.
In drug discovery, the Imidazo[2,1-f][1,2,4]triazine scaffold demonstrates exceptional ligand efficiency, often appearing in kinase profiling assays. Its derivatives show promise in neurodegenerative disease research, particularly for protein aggregation inhibitors—a trending topic in aging-related queries. The compound's metabolic stability and blood-brain barrier permeability are frequently cited advantages in medicinal chemistry literature.
From an industrial perspective, CAS 104744-29-8 is cataloged by major chemical suppliers with specifications emphasizing HPLC purity and structural characterization data. Analytical challenges, such as "NMR spectral interpretation of fused heterocycles," are common discussion points in research communities. Regulatory-compliant documentation for this compound meets REACH and GMP standards, ensuring its applicability in preclinical development.
Emerging applications include the use of Imidazo[2,1-f][1,2,4]triazine derivatives in photodynamic therapy sensitizers and fluorescent probes for cellular imaging. These align with growing interest in "theranostic agents" and "small-molecule optical sensors" across scientific databases. The compound's structure-activity relationship (SAR) studies continue to reveal novel pharmacophores, driving innovation in fragment-based drug design.
Environmental fate studies of Imidazo[2,1-f][1,2,4]triazine derivatives address contemporary concerns about API persistence in ecosystems. Research on its biodegradation pathways responds to queries like "eco-friendly heterocyclic compounds." Computational models predicting its ecotoxicity profile contribute to safer-by-design approaches in green chemistry initiatives.
In summary, Imidazo[2,1-f][1,2,4]triazine (CAS No. 104744-29-8) represents a multifaceted chemical entity bridging drug discovery and advanced materials. Its ongoing exploration satisfies both academic curiosity and industrial demand, particularly in addressing precision medicine challenges and smart material innovation. The compound's evolving applications ensure its prominence in future scientific literature and patent landscapes.
104744-29-8 (Imidazo[2,1-f][1,2,4]triazine) 関連製品
- 1806815-08-6(2-Amino-4-(difluoromethyl)-3-hydroxy-6-methoxypyridine)
- 2680704-81-6(8-Methyl-1-[(prop-2-en-1-yloxy)carbonyl]-1,2,3,4-tetrahydroquinoline-6-carboxylic acid)
- 1552304-61-6(2-(4-methylbenzoyl)-1H-indol-3-amine)
- 201608-14-2(Ac-DEVD-AFC)
- 1805954-15-7(6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol)
- 1492260-99-7(1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol)
- 921503-87-9(N-benzyl-2-2-(benzylsulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-ylacetamide)
- 176793-54-7(2-Hydroxy-4-(1-methyl-1-nitroethyl)-tetrahydrofuran(Mixture of Diastereomers))
- 1261615-15-9(4-Methoxy-2-(2-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)
- 19009-68-8(2-(4-Methoxyphenyl)cyclopropanamine)


